2-(2-((6-Bromohexyl)oxy)ethyl)pyridine
Description
2-(2-((6-Bromohexyl)oxy)ethyl)pyridine is a pyridine derivative featuring a 6-bromohexyloxyethyl chain attached to the pyridine ring. This compound is characterized by a terminal bromine atom on a hexyl chain, connected via an ether linkage to an ethyl group, which is directly bonded to the pyridine nitrogen . Its molecular structure (C₁₃H₁₉BrNO) enables versatility in synthetic applications, particularly as an intermediate in pharmaceutical and materials chemistry.
Synthesis: The compound is synthesized through a nucleophilic substitution reaction involving tert-butyl N-(6-bromohexyl) carbamate, K₂CO₃, NaI, and dioxane under reflux conditions, yielding 44–55% . The bromine atom serves as a reactive site for further functionalization, making it valuable in constructing cannabinoid receptor ligands and other bioactive molecules .
Properties
Molecular Formula |
C13H20BrNO |
|---|---|
Molecular Weight |
286.21 g/mol |
IUPAC Name |
2-[2-(6-bromohexoxy)ethyl]pyridine |
InChI |
InChI=1S/C13H20BrNO/c14-9-4-1-2-6-11-16-12-8-13-7-3-5-10-15-13/h3,5,7,10H,1-2,4,6,8-9,11-12H2 |
InChI Key |
YSZQBJXHVPFCFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCOCCCCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
2-[(1-Benzyl-4-piperidinyl)ethyl]-6-bromooxazolo[4,5-b]pyridine (Compound 14)
- Structure : Features a 6-bromopyridine core fused with an oxazole ring and a piperidinyl-ethyl substituent .
- Synthesis : Prepared via condensation of acid intermediates in DMF, achieving 71% yield and a melting point of 146°C .
- Key Differences: The oxazolo[4,5-b]pyridine core introduces rigidity and planar aromaticity, contrasting with the flexible hexyl chain in the target compound.
2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine
2-[2-(Triethoxysilyl)ethyl]pyridine
Physicochemical and Spectral Properties
Pharmacological and Industrial Relevance
- Target Compound: Primarily used in medicinal chemistry for receptor-targeted drug design (e.g., cannabinoid receptors) .
- 2-[2-(Triethoxysilyl)ethyl]pyridine : Applied in surface modification of silica-based materials, highlighting divergent industrial utility compared to pharmaceutical-focused analogs .
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